N-(phenylcarbamothioyl)morpholine-4-carboximidamide
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Overview
Description
N-(phenylcarbamothioyl)morpholine-4-carboximidamide is a chemical compound with the molecular formula C11H14N4OS It is known for its unique structure, which includes a morpholine ring substituted with a phenylcarbamothioyl group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(phenylcarbamothioyl)morpholine-4-carboximidamide typically involves the reaction of morpholine with phenyl isothiocyanate, followed by the addition of cyanamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The general reaction scheme can be represented as follows:
- Morpholine reacts with phenyl isothiocyanate to form N-(phenylcarbamothioyl)morpholine.
- The intermediate product then reacts with cyanamide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(phenylcarbamothioyl)morpholine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Industry: It can be used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(phenylcarbamothioyl)morpholine-4-carboximidamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial RNA synthesis by binding to the active site of RNA polymerase . This interaction disrupts the normal function of the enzyme, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- N-Phenylmorpholine-4-carbothioamide
- N-acyl-morpholine-4-carbothioamides
Uniqueness
N-(phenylcarbamothioyl)morpholine-4-carboximidamide is unique due to its dual functional groups (carbamothioyl and carboximidamide) attached to the morpholine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, while N-Phenylmorpholine-4-carbothioamide shares the phenylcarbamothioyl group, it lacks the carboximidamide group, which may result in different biological properties and applications .
Biological Activity
N-(phenylcarbamothioyl)morpholine-4-carboximidamide is a compound of interest due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a morpholine ring, a carbamothioyl group, and an amidine moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound are primarily linked to its antiviral and anticancer properties. The following sections detail these activities based on recent research findings.
Antiviral Activity
Research has indicated that compounds containing the morpholine-4-carbonyloxy amidine moiety exhibit significant antiviral properties, particularly against Hepatitis C Virus (HCV). For instance:
- Mechanism of Action : The activation of nuclear factor kappa B (NF-κB) has been identified as a pathway through which these compounds inhibit HCV replication. This pathway is crucial for regulating immune responses and cell survival .
- Structure-Activity Relationship : SAR analyses have shown that modifications to the morpholine ring and the carbamothioyl group can enhance antiviral efficacy. For example, derivatives with specific substitutions demonstrated improved potency against HCV .
Compound | EC50 (µM) | SI (Selectivity Index) |
---|---|---|
MCNA | 0.36 | >100 |
Compound 2 | 1.5 | 50 |
Compound 3 | 2.0 | 30 |
Table 1: Antiviral activity of selected compounds derived from this compound.
Anticancer Activity
In addition to its antiviral properties, this compound has shown promise in cancer treatment:
- Inhibition of Tumor Growth : Recent studies have highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The IC50 values for these activities range from 0.95 µM to 12.50 µM, indicating strong efficacy comparable to standard chemotherapeutics like Doxorubicin .
- Mechanism of Action : The anticancer effects are believed to stem from the induction of apoptosis through caspase activation and inhibition of key signaling pathways such as BRAF and EGFR .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 1.40 | Apoptosis induction |
MCF7 (Breast Cancer) | 2.00 | EGFR inhibition |
HeLa (Cervical Cancer) | 1.10 | BRAF inhibition |
Table 2: Anticancer activity of this compound across different cell lines.
Case Studies
Several case studies have investigated the biological activity of this compound:
- HCV Replication Study : A study demonstrated that treatment with this compound resulted in a significant reduction in HCV RNA levels in vitro, supporting its potential as an antiviral agent .
- Cancer Cell Line Evaluation : In vitro tests on various cancer cell lines revealed that compounds derived from this structure could effectively induce apoptosis and inhibit cell growth, leading to reduced tumor size in xenograft models .
Properties
CAS No. |
102392-88-1 |
---|---|
Molecular Formula |
C12H16N4OS |
Molecular Weight |
264.35 g/mol |
IUPAC Name |
(1E)-1-[amino(morpholin-4-yl)methylidene]-3-phenylthiourea |
InChI |
InChI=1S/C12H16N4OS/c13-11(16-6-8-17-9-7-16)15-12(18)14-10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,13,14,15,18) |
InChI Key |
PYSKTZUZFVTLGK-UHFFFAOYSA-N |
Isomeric SMILES |
C1COCCN1/C(=N/C(=S)NC2=CC=CC=C2)/N |
Canonical SMILES |
C1COCCN1C(=NC(=S)NC2=CC=CC=C2)N |
Origin of Product |
United States |
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